molecular formula C11H14N2O2 B2495413 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one CAS No. 926231-51-8

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2495413
CAS RN: 926231-51-8
M. Wt: 206.245
InChI Key: VEDNWLFSQLVOIN-UHFFFAOYSA-N
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Description

“1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one” is a compound that belongs to the class of pyrrolidin-2-ones . Pyrrolidin-2-ones are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely in drug discovery .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including “1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C11H14N2O2/c1-15-8-4-5-10 (9 (12)7-8)13-6-2-3-11 (13)14/h4-5,7H,2-3,6,12H2,1H3 .


Chemical Reactions Analysis

The pyrrolidine ring in “1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including APN, have shown promise as antiviral agents. For instance:

Anti-Inflammatory and Analgesic Properties

Certain APN derivatives have been explored for their anti-inflammatory and analgesic effects. Notably, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1 H -indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising activity in this regard .

Antitubercular Activity

Researchers have evaluated APN derivatives for their potential as antitubercular agents. For instance:

Cytotoxicity in Breast Cancer Cells

APN derivatives were assessed for cytotoxicity against breast cancer cell lines. The IC50 values of these compounds were compared to the control drug Doxorubicin, providing insights into their potency .

Other Potential Applications

Beyond the mentioned areas, APN derivatives may have additional applications, such as in polymer technology, pharmaceuticals, and medicine. Further studies are essential to uncover their full potential .

Future Directions

The future directions in the research and development of “1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the pharmacokinetic profile and optimizing the structure of the compounds .

properties

IUPAC Name

1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDNWLFSQLVOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one

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